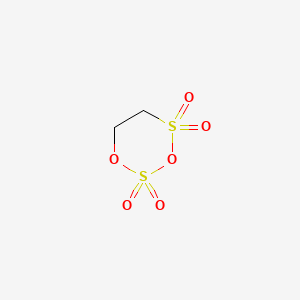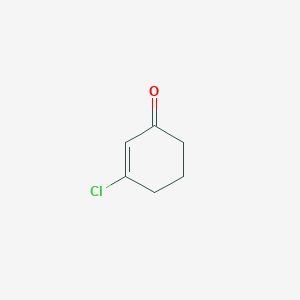
1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide
説明
1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide is a chemical compound with the molecular formula C2H4O6S2 and a molecular weight of 188.18 . It is also known by its CAS Number: 503-41-3 .
Molecular Structure Analysis
The molecular structure of 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide consists of two sulfur atoms, four oxygen atoms, and two carbon atoms . The InChI Code for this compound is 1S/C2H4O6S2/c3-9(4)2-10(5,6)8-1-7-9/h1-2H2 .Physical And Chemical Properties Analysis
1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide has a melting point of 80°C . Its density is estimated to be 1.650 , and it has a refractive index of 1.5300 . It is a solid at room temperature .科学的研究の応用
Chemical Structure and Stability Studies : Groves and Lewars (2000) conducted ab initio and density functional studies on cyclic and acyclic oligomers of sulfur oxides, including 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide. They found that these species are relative minima on the potential energy surface, providing insights into their stability and structure (Groves & Lewars, 2000).
Synthesis Methods : Terent’ev et al. (2009) developed a method for the synthesis of bridged 1,2,4,5-tetraoxanes, indicating a potential application in the synthesis of related compounds including 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide. This method focuses on the reaction of hydrogen peroxide with beta-diketones (Terent’ev et al., 2009).
Electrochemical Applications : Ma et al. (2019) explored the use of 1,2,6-Oxadithiane 2,2,6,6-tetraoxide, a similar compound, as an electrolyte additive in lithium-ion batteries. This suggests potential applications of 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide in battery technology (Ma et al., 2019).
Oxidation State and Binding Studies : Uzunova (2011) conducted a density functional study on the stable oxidation states and binding of oxygen in MO4 clusters, potentially relevant to understanding the chemical behavior of 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide in various oxidation states (Uzunova, 2011).
Sulfate and Sulfonate Additives in Electrochemistry : Xia et al. (2015) studied the effectiveness of various cyclic sulfate and sulfonate additives in lithium-ion batteries, providing insights that could be relevant to the use of 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide in similar applications (Xia et al., 2015).
NMR Coupling Constants in Sulfur Oxidation : Gauze et al. (2009) explored the effect of sulfur oxidation on the transmission mechanism of NMR coupling constants in 1,3-dithiane derivatives, which may offer insights into the behavior of 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide in NMR studies (Gauze et al., 2009).
Molecular Structure Studies : Vessally (2008) conducted DFT calculations on the molecular structures of 1,4-dithiine and S-oxygenated derivatives, which could inform the understanding of the structural properties of 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide (Vessally, 2008).
Safety And Hazards
This compound is classified as having acute toxicity, both oral and through inhalation . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O6S2/c3-9(4)2-1-7-10(5,6)8-9/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSANMHWDSONVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)OS(=O)(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060119 | |
| Record name | 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
CAS RN |
503-41-3 | |
| Record name | 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2,4-Dioxadithiane 2,2,4,4-tetraoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSJ374FH79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Allylbicyclo[2.2.1]heptane](/img/structure/B1617262.png)






![1-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B1617273.png)